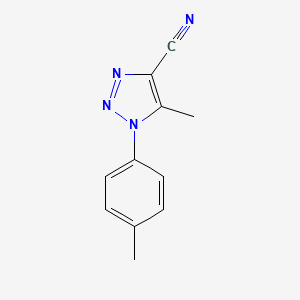

5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves cyclocondensation reactions. For instance, the synthesis of “5-methyl-1-phenyl-1H-4-pyrazolecarboxylate” involved the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . Another example is the reaction between ethyl [2-(4-methylphenyl)hydrazinylidene]-2-chloroethanoate and pentane-2,4-dione in the presence of NaOEt .Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques like single-crystal X-ray diffraction, 1H and 13C NMR, and FT-IR spectroscopy . Density functional theory (DFT) at the B3LYP/TZ2P level of theory has been used for geometry optimization and calculations of NMR shielding constants .Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied. For example, the starting material “5-methyl-1-phenyl-1H-4-pyrazolecarboxylate” underwent basic hydrolysis to yield the corresponding acid .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For example, “Methyl 5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate” is a solid . The HOMO–LUMO energy levels have been constructed to study the electronic transition within the molecule by time-dependent TD-DFT method .Scientific Research Applications

Medicinal Chemistry and Drug Development

This compound’s structural features make it a potential candidate for drug design. Researchers explore its interactions with biological targets, such as enzymes or receptors, to develop novel pharmaceutical agents. By modifying its substituents, scientists can fine-tune its pharmacological properties, aiming for improved efficacy and reduced side effects .

Anticancer Agents

Triazole derivatives have shown promise as anticancer agents due to their ability to inhibit specific enzymes involved in tumor growth. Researchers investigate whether 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonitrile can selectively target cancer cells while sparing healthy ones. Computational studies and in vitro assays guide these investigations .

Agrochemicals

The compound’s nitrile group suggests potential use as an agrochemical. Researchers explore its pesticidal properties, evaluating its effectiveness against pests and pathogens. Structural modifications can enhance its bioactivity and selectivity, making it a valuable lead compound for crop protection .

Materials Science

Triazole-based compounds often exhibit interesting electronic and optical properties. Scientists investigate whether 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonitrile can serve as a building block for organic semiconductors, sensors, or light-emitting materials. Its π-conjugated system may contribute to these applications .

Coordination Chemistry

The nitrogen-rich triazole ring can coordinate with metal ions. Researchers explore its potential as a ligand in coordination complexes. These complexes may find applications in catalysis, luminescence, or magnetic materials. The compound’s unique structure could lead to interesting supramolecular assemblies .

Computational Chemistry

Molecular modeling and quantum chemical calculations play a crucial role in understanding the compound’s properties. Researchers use computational tools to predict its reactivity, stability, and electronic structure. These insights guide experimental studies and aid in rational design .

Safety and Hazards

Future Directions

properties

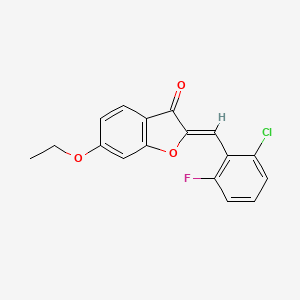

IUPAC Name |

5-methyl-1-(4-methylphenyl)triazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-8-3-5-10(6-4-8)15-9(2)11(7-12)13-14-15/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROCNUAJLKSCRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2510389.png)

![Ethyl 2-{2-[2-(2,4-dimethylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2510400.png)

![N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide](/img/structure/B2510404.png)

![2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2510405.png)

![N-cyclohexyl-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2510407.png)

![3-Methyl-2-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2510408.png)

![2-methyl-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2510409.png)

![N-(5-chloro-2-methoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2510410.png)

![N-(2-{[4-(aminomethyl)oxan-4-yl]oxy}ethyl)-2-chloro-6-methylpyridine-3-sulfonamide hydrochloride](/img/structure/B2510411.png)